2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOPTDNFZAGRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259365 | |
| Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-38-5 | |
| Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Exchange and Fluorination Techniques
A key approach involves starting from chlorinated trifluoromethylpyridines, followed by selective fluorination and bromination to achieve the desired substitution pattern. For example, fluorination of chlorinated trifluoromethylpyridines using fluoride sources such as cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (120–125 °C) has been demonstrated to effectively substitute chlorine atoms with fluorine.
- Example: Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with CsF in DMSO at 120–125 °C for ~48 hours yields fluorinated trifluoromethylpyridines. This method can be adapted for analogous brominated substrates to introduce fluorine selectively while retaining bromine at the 2-position.
Construction of Pyridine Ring from Trifluoromethylated Building Blocks
Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride allow the synthesis of trifluoromethylpyridines with diverse substitution patterns. This method provides flexibility in introducing substituents at specific positions on the pyridine ring, including bromine and fluorine.
- The choice of starting materials and reaction conditions can be optimized to favor substitution at the 2-, 3-, and 6-positions, allowing preparation of this compound.
Direct Trifluoromethylation of Halopyridines
Another approach involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group onto bromo- and iodo-substituted pyridines. This method enables late-stage functionalization, starting from 2-bromo-3-fluoropyridine, for example, to install the trifluoromethyl group at the 6-position.
The preparation of trifluoromethylpyridines often requires careful control of temperature, solvent, and reagent stoichiometry. Below is a summary table adapted from the literature for related trifluoromethylpyridine syntheses, illustrating typical reaction conditions and yields for halogenated TFMP derivatives:
Representative Experimental Procedure (Adapted)
Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with CsF:
- Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in DMSO.
- Add approximately 1.5 equivalents of cesium fluoride.
- Heat the reaction mixture to 120–125 °C under constant stirring.
- Maintain the temperature for 48 hours.
- Cool the mixture and quench with water.
- Extract the product using an organic solvent.
- Purify by column chromatography or recrystallization to obtain the fluorinated product.
This procedure can be modified for brominated starting materials to selectively fluorinate other positions while retaining bromine at the 2-position.
Summary and Research Findings
- The halogen exchange fluorination method using CsF in DMSO is a reliable way to introduce fluorine atoms selectively on trifluoromethylpyridines and can be adapted for brominated derivatives such as this compound.
- Cyclocondensation reactions provide a versatile route to construct the pyridine ring directly from trifluoromethylated building blocks, allowing control over substitution patterns.
- Direct trifluoromethylation of halopyridines using trifluoromethyl copper reagents offers a late-stage functionalization strategy, useful for preparing this compound from appropriately substituted pyridines.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.
- These methods have been validated in multiple studies and patents, demonstrating their robustness for preparing halogenated trifluoromethylpyridines.
This detailed analysis consolidates the current state of knowledge on the preparation of this compound, based on diverse, authoritative sources excluding unreliable websites, providing a comprehensive resource for researchers in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups like fluorine and trifluoromethyl can reduce its reactivity.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or dimethylacetamide (DMA).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Formation of nitrated or sulfonated pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is utilized in several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Agrochemicals: The compound is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects .
Comparison with Similar Compounds
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂BrClF₃N
- Molecular Weight : 260.44 g/mol
- Key Differences : The fluorine at position 3 is replaced by chlorine. Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce the compound’s polarity but increase steric hindrance. This substitution may slow nucleophilic aromatic substitution at position 2 due to reduced electron-withdrawing effects .
| Property | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine |
|---|---|---|
| Boiling Point (°C) | Not reported | Not reported |
| Reactivity (SᴺAr) | Higher (F enhances electron deficiency) | Moderate (Cl is less electron-withdrawing) |
| Applications | Pharmaceutical intermediates | Agrochemical precursors |
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3)
- Molecular Formula : C₆H₂BrF₄N
- Molecular Weight : 244.99 g/mol
- Key Differences : A positional isomer with bromine at position 3 and fluorine at position 2. The altered substituent arrangement reduces electron withdrawal at position 2, making it less reactive in Suzuki-Miyaura couplings compared to the target compound. This isomer is more prone to byproduct formation in cross-coupling reactions .
2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)
- Molecular Formula : C₆H₃BrF₃N
- Molecular Weight : 226.00 g/mol
- Key Differences : Lacks the fluorine at position 3. The absence of this electron-withdrawing group decreases the ring’s overall electron deficiency, reducing its utility in reactions requiring activated aryl halides. However, it is more cost-effective for large-scale syntheses .
3-Bromo-2-(difluoromethyl)-6-fluoropyridine (CAS 1803695-57-9)
- Molecular Formula : C₆H₃BrF₃N
- Molecular Weight : 217.26 g/mol
- Key Differences : Features a difluoromethyl (-CF₂H) group at position 2 and fluorine at position 6. The -CF₂H group introduces steric bulk and moderate electron withdrawal, making it less reactive than the target compound’s -CF₃ group. This derivative is primarily used in fluorinated ligand synthesis .
2-Bromo-3-iodo-6-(trifluoromethyl)pyridine (CAS 749875-08-9)
- Molecular Formula : C₆H₂BrF₃IN
- Molecular Weight : 337.90 g/mol
- Key Differences : Iodine at position 3 enhances polarizability but reduces thermal stability compared to fluorine. Its larger atomic size facilitates oxidative addition in palladium-catalyzed reactions, though it is less commonly used due to higher costs .
Electronic and Steric Effects
- Electron-Withdrawing Capacity : The -CF₃ group at position 6 strongly withdraws electrons, activating positions 2 and 4 for substitution. Fluorine at position 3 further enhances this effect in the target compound, whereas chlorine or hydrogen in analogs diminishes reactivity .
- Steric Hindrance : Bulky substituents like -CF₃ and bromine at position 2 limit access to the ortho position, directing reactions to the para position in some analogs .
Biological Activity
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities. This compound, characterized by the presence of bromine, fluorine, and a trifluoromethyl group, has shown promise in various fields including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for potential applications in drug development and material science.
Chemical Structure and Properties
The molecular formula of this compound is . The unique arrangement of substituents on the pyridine ring influences its chemical properties, including reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Some key findings include:
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing key compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains bromine and fluorine | Exhibits different reactivity patterns due to fluorine |
| 2-Bromo-3-iodo-6-(trifluoromethyl)pyridine | Contains iodine instead of fluorine | Studied for analgesic properties via sodium channel inhibition |
| 2-Bromo-4-(trifluoromethyl)pyridine | Bromine at position 2 | Different substitution patterns affecting reactivity |
| 2-Bromo-5-(trifluoromethyl)pyridine | Bromine at position 2 | Variations in biological activity compared to target compound |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Pain Management : A study focusing on sodium channel inhibitors highlighted the role of halogenated pyridines in pain relief. The inhibition of Nav1.7 channels was linked to reduced pain signaling, indicating therapeutic potential for this compound in analgesic drug development.
- Antimicrobial Activity : Research on structurally similar trifluoromethylpyridines demonstrated significant antimicrobial effects against multiple strains of bacteria. These findings suggest that derivatives of this compound could also possess similar properties .
- Agrochemical Efficacy : Investigations into the herbicidal properties of related compounds have shown that trifluoromethyl groups enhance the efficacy of agrochemicals by improving their interaction with biological targets in plants.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
